6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
説明
特性
IUPAC Name |
6-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-10-12(17)2-3-13(14)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNWAOLQZPQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This kinase plays a crucial role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells.
生物活性
6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16F2N6O2S
- Molecular Weight : 394.4 g/mol
- CAS Number : 1219914-61-0
The compound is believed to interact with various biological targets, including:
- Mitogen-Activated Protein Kinase (MAPK) : Specifically, it may influence pathways related to T-cell development and function.
- Kinase Inhibition : Similar compounds have shown effectiveness as kinase inhibitors, which are crucial in regulating cell growth and survival pathways often dysregulated in cancer .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance:
- Compounds within this class have demonstrated activity against various human cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile of similar triazolo-pyridazine compounds suggests variable absorption and distribution characteristics. These factors are critical for determining the therapeutic efficacy and safety profile of the compound in clinical settings.
Comparative Analysis
The following table summarizes key findings related to the biological activity of triazolo-pyridazine derivatives:
| Compound Name | Target Activity | IC50 Value (μM) | Cell Line Tested |
|---|---|---|---|
| Compound A | MAPK Inhibition | 6.2 | HCT-116 (Colon Carcinoma) |
| Compound B | Kinase Inhibition | <10 | T47D (Breast Cancer) |
| Compound C | General Cytotoxicity | 5.0 | Various Cancer Lines |
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
PDE4 Inhibitors
Triazolopyridazines and related heterocycles are well-documented PDE4 inhibitors. Key analogs include:
Key Findings :
- Compound 18 achieves sub-nanomolar inhibition of PDE4A via its catechol diether moiety, which mimics the natural cAMP substrate .
GABAA Receptor Modulators
Triazolopyridazines are also explored as GABAA receptor subtype-selective ligands:
Key Findings :
- The 2,5-difluorophenyl group in L-838,417 and the target compound suggests a role in α-subunit recognition, but the sulfonylpiperazine in the latter may shift selectivity toward non-GABA targets (e.g., kinases or epigenetic regulators) .
BRD4 Bromodomain Inhibitors
Triazolopyridazines with piperazine/piperidine substituents exhibit BRD4 affinity:
Key Findings :
- The sulfonyl group in the target compound may mimic acetylated lysine residues, a critical interaction for BRD4 binding . However, its 2,5-difluorophenyl group could introduce steric clashes compared to the 3-chlorophenyl analog in the reference compound.
Analog with Similar 2,5-Difluorophenyl Substituent
A structurally close analog from :
Structure-Activity Relationship (SAR) Insights
- Position 3 : Methyl substitution (target compound) versus aryl groups (e.g., 2,5-dimethoxyphenyl in PDE4 inhibitors) balances steric bulk and metabolic stability .
- Position 6 : Sulfonylpiperazine groups enhance solubility and enable hydrogen bonding, contrasting with the catechol diether or indole moieties in other analogs .
- Fluorine Effects: The 2,5-difluorophenyl group improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Docking and Mechanistic Studies
- PDE4 : Methoxy-tetrahydrofuran substituents in compound 18 occupy the hydrophobic Q2 pocket of PDE4, while the target compound’s sulfonylpiperazine may engage polar residues (e.g., Gln369) .
- BRD4 : Co-crystal structures (e.g., PDB: 7EA) show that triazolopyridazines with piperazine-carboxamide substituents form water-mediated hydrogen bonds with Asn140, a key residue in BRD4 BD1 .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
